N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea
Description
N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Properties
CAS No. |
62032-97-7 |
|---|---|
Molecular Formula |
C7H12N4O2S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
(3-amino-4-methyl-1,3-thiazol-2-ylidene)methoxymethylurea |
InChI |
InChI=1S/C7H12N4O2S/c1-5-3-14-6(11(5)9)2-13-4-10-7(8)12/h2-3H,4,9H2,1H3,(H3,8,10,12) |
InChI Key |
YHESZPZJJWVJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=COCNC(=O)N)N1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea typically involves the reaction of halocarbonyl compounds with N-substituted thiourea compounds . One efficient method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step processes that include cyclization reactions and the use of various catalysts to enhance yield and purity. The use of green chemistry principles, such as one-pot multicomponent reactions, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include halocarbonyl compounds, thiourea, and various catalysts such as silica-supported tungstosilisic acid . Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can yield various substituted thiazole derivatives .
Scientific Research Applications
N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can act as ligands for estrogen receptors and adenosine receptor antagonists . They may also inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a building block for synthesizing more complex thiazole derivatives further enhances its versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
